molecular formula C9H8F2O3 B1596007 Methyl 2,6-difluoro-4-methoxybenzoate CAS No. 84937-82-6

Methyl 2,6-difluoro-4-methoxybenzoate

Cat. No. B1596007
CAS RN: 84937-82-6
M. Wt: 202.15 g/mol
InChI Key: JUYBUWPEAIKESH-UHFFFAOYSA-N
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Description

“Methyl 2,6-difluoro-4-methoxybenzoate” is a chemical compound with the molecular formula C9H8F2O3 . It has a molecular weight of 202.16 and is typically in solid form .


Molecular Structure Analysis

The InChI code for “Methyl 2,6-difluoro-4-methoxybenzoate” is 1S/C9H8F2O3/c1-13-5-3-6 (10)8 (7 (11)4-5)9 (12)14-2/h3-4H,1-2H3 . This indicates the specific arrangement of atoms in the molecule and can be used to generate a 3D model of its structure.


Physical And Chemical Properties Analysis

“Methyl 2,6-difluoro-4-methoxybenzoate” is a solid at room temperature . It has a density of 1.3±0.1 g/cm³ . Its boiling point is 244.4±40.0 °C at 760 mmHg . The compound has a molar refractivity of 44.7±0.3 cm³ and a polar surface area of 36 Ų .

Scientific Research Applications

Pharmaceutical Research

Methyl 2,6-difluoro-4-methoxybenzoate: is utilized in pharmaceutical research due to its potential as a building block for various drug molecules. Its fluorinated aromatic structure makes it a candidate for creating compounds with enhanced metabolic stability and bioavailability . The compound’s lipophilicity and solubility characteristics are particularly valuable in the development of new drugs that can cross biological barriers, such as the blood-brain barrier .

Material Science

In the field of material science, this compound’s physicochemical properties are explored for developing novel materials. Its molecular structure could be beneficial in synthesizing polymers or coatings with specific desired properties, such as resistance to degradation or chemical reactivity .

Chemical Synthesis

Methyl 2,6-difluoro-4-methoxybenzoate: serves as an intermediate in chemical synthesis processes. It’s involved in the synthesis of complex organic molecules, where the introduction of fluorine atoms can significantly alter the reactivity and stability of the compounds .

Agricultural Research

In agriculture, research into compounds like Methyl 2,6-difluoro-4-methoxybenzoate can lead to the development of new pesticides or herbicides. The fluorine atoms present in the compound can contribute to the creation of agrochemicals that are more effective at lower concentrations, reducing the environmental impact .

Biotechnology

Biotechnological applications may include the use of Methyl 2,6-difluoro-4-methoxybenzoate in enzyme inhibition studies or as a molecular probe . Its structure could bind to specific proteins or DNA sequences, aiding in the study of biological pathways and processes .

Environmental Science

This compound’s role in environmental science could involve studies on its degradation and environmental fate . Understanding how it breaks down in the environment or its potential as a trace pollutant can inform environmental monitoring and pollution control strategies .

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The associated hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

Methyl 2,6-difluoro-4-methoxybenzoate is a chemical compound with the molecular formula C9H8F2O3 The primary targets of this compound are currently unknown

Action Environment

The action, efficacy, and stability of Methyl 2,6-difluoro-4-methoxybenzoate can be influenced by various environmental factors, including pH , temperature , and the presence of other molecules. For instance, its stability may be affected by storage conditions, as it is recommended to be stored in a dry room at normal temperature .

properties

IUPAC Name

methyl 2,6-difluoro-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-13-5-3-6(10)8(7(11)4-5)9(12)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYBUWPEAIKESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344698
Record name Methyl 2,6-difluoro-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,6-difluoro-4-methoxybenzoate

CAS RN

84937-82-6
Record name Methyl 2,6-difluoro-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To methanol (300 ml) was dissolved 2,6-difluoro-4-methoxybenzoic acid (102 g) and then concentrated sulfuric acid (1 ml) was added and stirred under reflux for 3 hours. After the reaction, the mixture was extracted with ethyl acetate (400 ml). The organic layer separated was washed with water, dried over anhydrous magnesium sulfate, and then the solvent was distilled off under reduced pressure to give methyl 2,6-difluoro-4-methoxybenzoate (90 g).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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